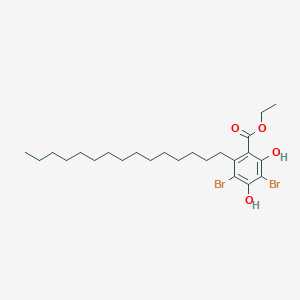

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate

Description

Properties

CAS No. |

142956-00-1 |

|---|---|

Molecular Formula |

C24H38Br2O4 |

Molecular Weight |

550.4 g/mol |

IUPAC Name |

ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate |

InChI |

InChI=1S/C24H38Br2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24(29)30-4-2)22(27)21(26)23(28)20(18)25/h27-28H,3-17H2,1-2H3 |

InChI Key |

CAQVBHPEFYCGJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate typically involves the bromination of a precursor compound followed by esterification. The general synthetic route can be outlined as follows:

Bromination: The precursor compound, 2,4-dihydroxy-6-pentadecylbenzoic acid, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 5 positions.

Esterification: The brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of debrominated compounds.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate serves as a reagent in organic synthesis. It is utilized as a building block for creating more complex molecules through various chemical reactions such as:

- Bromination : The compound can undergo further bromination to introduce additional bromine atoms.

- Esterification : It can react with alcohols to form esters, expanding its utility in synthetic pathways.

The compound's structure allows it to participate in oxidation and reduction reactions, making it versatile for laboratory applications.

Biology

Research has indicated that this compound exhibits biological activities that warrant investigation:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties : There are ongoing investigations into its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

These biological effects are attributed to the compound's functional groups and long hydrophobic chain, which enhance membrane permeability.

Medicine

In the medical field, this compound is being explored for:

- Drug Development : Its unique structure makes it a candidate for designing new therapeutic agents targeting specific diseases.

- Lead Compound Research : It serves as a precursor in the synthesis of derivatives with improved pharmacological profiles.

Case studies have shown that modifications of this compound can lead to enhanced bioactivity and selectivity against target cells .

Industry

The compound finds applications in the development of specialty chemicals and materials. Its properties make it suitable for:

- Cosmetic Formulations : Due to its potential skin benefits and stability.

- Agricultural Chemicals : As a component in formulations designed to protect crops from pests or diseases.

The long pentadecyl chain contributes to its effectiveness in formulations requiring lipophilicity .

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The long pentadecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural and functional differences between Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate and related compounds:

*Estimated based on molecular formula.

Key Observations:

- Substituent Effects : The pentadecyl chain in the target compound significantly increases molecular weight and lipophilicity compared to methyl or unsubstituted analogues (e.g., 353.995 vs. 339.97 g/mol) . This enhances membrane permeability in biological systems but reduces aqueous solubility.

- Halogen Influence: Brominated derivatives exhibit greater electron-withdrawing effects and higher molecular weights than chlorinated analogues (e.g., 353.995 vs. 243.06 g/mol) . This may improve stability in UV-light applications, as seen in brominated resorcinol derivatives used in cosmetics .

- Synthetic Accessibility : Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is synthesized with 87.5% yield via optimized routes, suggesting efficient bromination and esterification . The pentadecyl variant may require specialized catalysts or prolonged reaction times due to steric hindrance.

Physicochemical and Functional Comparisons

Solubility and Lipophilicity:

- The pentadecyl chain imparts extreme hydrophobicity, limiting solubility in polar solvents. In contrast, the hydroxyl groups in Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate allow moderate solubility in ethanol or DMSO .

- Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate’s tert-butyl groups increase steric hindrance but maintain moderate solubility due to the single hydroxyl group .

Reactivity and Stability:

Biological Activity

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C_{18}H_{28}Br_2O_4

- Molecular Weight: 423.24 g/mol

- CAS Number: 142956-00-1

The compound features two bromine atoms and two hydroxyl groups attached to a benzene ring with a long pentadecyl chain, contributing to its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogenic microorganisms. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Anticancer Properties

This compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of cell cycle progression .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Interaction: The long pentadecyl chain enhances the compound's ability to integrate into lipid membranes, disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation: The presence of hydroxyl groups may facilitate ROS production, leading to oxidative stress in cells.

- Enzyme Inhibition: The bromine atoms can interact with nucleophilic sites on enzymes, inhibiting their function and disrupting metabolic pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity in vitro

In a separate study published in the Journal of Cancer Research, the anticancer effects of this compound were assessed on various cancer cell lines. The findings indicated a significant reduction in cell viability and increased apoptotic markers in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.